molecular formula C18H24O B1252015 Cyclobakuchiol A

Cyclobakuchiol A

Cat. No. B1252015
M. Wt: 256.4 g/mol
InChI Key: DUTYKARAVUNUBK-KZNAEPCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobakuchiol A is a natural product found in Otholobium glandulosum with data available.

Scientific Research Applications

Anti-Influenza A Virus Activity

Cyclobakuchiols A, along with other derivatives, have shown promising results in combating influenza A virus. Derived from Psoralea glandulosa and P. corylifolia, these compounds exhibit notable anti-viral activities. They inhibit viral infection and growth, and reduce the expression of viral mRNAs and proteins in infected cells. Moreover, cyclobakuchiols also influence the host cell's immune response genes and activate pathways related to oxidative stress response, highlighting their potential as antiviral agents (Shoji et al., 2021).

Synthesis and Structural Studies

The synthesis of cyclobakuchiol A and its structural analysis are crucial for understanding its pharmacological properties. Techniques such as catalytic asymmetric synthesis and conformation-controlled stereoselective reactions have been developed to synthesize cyclobakuchiols. These methodologies not only allow for the production of these compounds but also enable a deeper understanding of their structural and functional aspects, which are essential for their application in medicinal chemistry (Maurya & Appayee, 2018); (Kawashima et al., 2014).

Potential Anti-inflammatory and Antipyretic Activities

Studies have suggested that cyclobakuchiol A, along with other related compounds, might possess anti-inflammatory and antipyretic properties. This was evidenced in research involving the extracts from Psoralea glandulosa L., where cyclobakuchiols were isolated and identified as active compounds with these properties (Backhouse et al., 2001).

Role in Drug Design and Development

Cyclobakuchiol A and similar compounds are integral to the development of new drugs, particularly due to their structural uniqueness and biological activity. Their stability and bioactive properties make them suitable templates for drug design, especially in areas like anti-HIV, antimicrobial, and cytotoxic activities. Research in this domain continues to explore the potential therapeutic applications of these compounds in various medical contexts (Henriques & Craik, 2010).

properties

Product Name

Cyclobakuchiol A

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

4-[(1S,2S,5R)-5-ethenyl-5-methyl-2-prop-1-en-2-ylcyclohexyl]phenol

InChI

InChI=1S/C18H24O/c1-5-18(4)11-10-16(13(2)3)17(12-18)14-6-8-15(19)9-7-14/h5-9,16-17,19H,1-2,10-12H2,3-4H3/t16-,17-,18-/m1/s1

InChI Key

DUTYKARAVUNUBK-KZNAEPCWSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@@](C[C@@H]1C2=CC=C(C=C2)O)(C)C=C

Canonical SMILES

CC(=C)C1CCC(CC1C2=CC=C(C=C2)O)(C)C=C

synonyms

cyclobakuchiol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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